1,6,6-Trimethyl-3-tert-butyl-fulvene
Overview
Description
1,6,6-Trimethyl-3-tert-butyl-fulvene is an organic compound with the molecular formula C₁₃H₂₀. It belongs to the class of fulvenes, which are characterized by a five-membered ring with two double bonds and an unconjugated single bond. This compound is known for its stability and high reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1,6,6-Trimethyl-3-tert-butyl-fulvene can be synthesized through various synthetic routes. One common method involves the reaction of 3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
1,6,6-Trimethyl-3-tert-butyl-fulvene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the double bonds of the fulvene ring.
Scientific Research Applications
1,6,6-Trimethyl-3-tert-butyl-fulvene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-3-tert-butyl-fulvene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
1,6,6-Trimethyl-3-tert-butyl-fulvene can be compared with other similar compounds, such as:
- 3-tert-butyl-5,6,6-trimethylfulvene
- 3-tert-Butyl-1,6,6-trimethylfulvene
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of stability and reactivity in this compound makes it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-8-11(7-10(12)3)13(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLAWCETLUCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1=C(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376427 | |
Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334696-50-3 | |
Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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